molecular formula C8H8F3NO B1425077 4-[(2,2,2-Trifluoroethyl)amino]phenol CAS No. 1011805-88-1

4-[(2,2,2-Trifluoroethyl)amino]phenol

Cat. No.: B1425077
CAS No.: 1011805-88-1
M. Wt: 191.15 g/mol
InChI Key: ZTAXRLSBHQPLBH-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroethyl)amino]phenol is a chemical compound that belongs to the class of aromatic amines. It has the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol. This compound is known for its unique chemical structure, which includes a trifluoroethyl group attached to an amino group on a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,2-Trifluoroethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures efficient synthesis and high-quality output. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,2-Trifluoroethyl)amino]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroethyl group and the phenol ring, which provide unique reactivity patterns .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of quinone derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenol ring, where halogenating agents or alkylating agents introduce new functional groups.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol compounds. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

4-[(2,2,2-Trifluoroethyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,2,2-Trifluoroethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: This compound shares the trifluoroethyl group but lacks the phenol ring.

    Trifluoroethyl thioether derivatives: These compounds contain a trifluoroethyl group attached to a sulfur atom.

Uniqueness

4-[(2,2,2-Trifluoroethyl)amino]phenol is unique due to the presence of both the trifluoroethyl group and the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable in various fields of research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

4-(2,2,2-trifluoroethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-1-3-7(13)4-2-6/h1-4,12-13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAXRLSBHQPLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681087
Record name 4-[(2,2,2-Trifluoroethyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011805-88-1
Record name 4-[(2,2,2-Trifluoroethyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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